(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanol
Overview
Description
(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanol is a chemical compound with the molecular formula C4H6BrN3O and a molecular weight of 192.01 . It is characterized by the presence of a bromine atom, a methyl group, and a triazole ring attached to a methanol group. This compound is often used as a building block in organic synthesis and has various applications in scientific research and industry .
Mechanism of Action
Target of Action
Similar compounds, such as 1,2,3-triazole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s known that the n1 and n2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This binding can result in changes in the enzyme’s activity, potentially leading to the observed biological effects.
Biochemical Pathways
Indole derivatives, which share some structural similarities with this compound, are known to affect a wide range of biochemical pathways . These pathways are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The compound’s predicted properties include a boiling point of 3422±500 °C and a density of 197±01 g/cm3 . These properties could potentially impact the compound’s bioavailability and pharmacokinetics.
Result of Action
Similar compounds, such as 1,2,3-triazole hybrids, have shown weak to high cytotoxic activities against tumor cell lines . These effects are likely due to the compound’s interaction with its targets and the subsequent changes in cellular processes.
Biochemical Analysis
Biochemical Properties
(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanol plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in apoptosis, thereby influencing cell survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to changes in their conformation and activity . This compound can act as an enzyme inhibitor or activator, depending on the context of its interaction . Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under standard laboratory conditions but may degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels . Long-term exposure to this compound can lead to alterations in cellular processes, including changes in cell cycle progression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, while at high doses, it can cause toxicity and adverse effects . Threshold effects have been observed, where a specific dosage range results in optimal biological activity without significant toxicity . Exceeding this range can lead to detrimental effects on organ function and overall health .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect metabolic flux and alter the levels of metabolites within the cell . The compound’s metabolism may also involve conjugation reactions, leading to the formation of more water-soluble metabolites that can be excreted from the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution is also affected by its physicochemical properties, such as solubility and lipophilicity .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biological effects . For instance, it may localize to the mitochondria, influencing mitochondrial function and energy production .
Preparation Methods
The synthesis of (4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanol typically involves the reaction of 4-bromo-1-methyl-1H-1,2,3-triazole with formaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the methanol group. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or hydroxyl groups, using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanol can be compared with other similar compounds, such as:
(4-chloro-1-methyl-1H-1,2,3-triazol-5-yl)methanol: Similar structure but with a chlorine atom instead of bromine.
(4-iodo-1-methyl-1H-1,2,3-triazol-5-yl)methanol: Similar structure but with an iodine atom instead of bromine.
(4-bromo-1-ethyl-1H-1,2,3-triazol-5-yl)methanol: Similar structure but with an ethyl group instead of a methyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
(5-bromo-3-methyltriazol-4-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrN3O/c1-8-3(2-9)4(5)6-7-8/h9H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNPSGQZGGCKCAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(N=N1)Br)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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